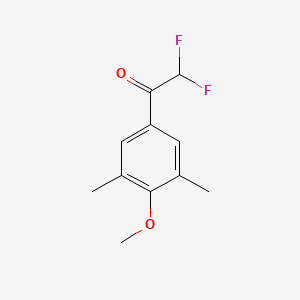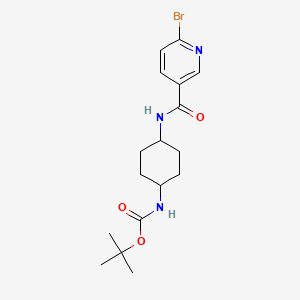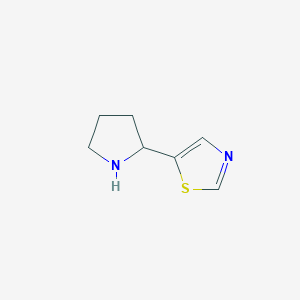
4-(5-Chloro-2-methoxyphenyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloro-2-methoxyphenyl)butanal is an organic compound characterized by the presence of a butanal group attached to a 5-chloro-2-methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-methoxyphenyl)butanal typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-(5-Chloro-2-methoxyphenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-(5-Chloro-2-methoxyphenyl)butanoic acid.
Reduction: 4-(5-Chloro-2-methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(5-Chloro-2-methoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)butanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The chloro and methoxy groups may also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 4-(5-Chloro-2-methoxyphenyl)butanoic acid.
- 4-(5-Chloro-2-methoxyphenyl)butanol.
- 5-Chloro-2-methoxybenzaldehyde.
Comparison:
4-(5-Chloro-2-methoxyphenyl)butanal: is unique due to the presence of both an aldehyde group and a butanal chain, which provides distinct reactivity compared to its analogs.
4-(5-Chloro-2-methoxyphenyl)butanoic acid: has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
4-(5-Chloro-2-methoxyphenyl)butanol: contains an alcohol group, which can participate in hydrogen bonding and different chemical reactions.
5-Chloro-2-methoxybenzaldehyde: lacks the butanal chain, making it less versatile in certain synthetic applications.
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
4-(5-chloro-2-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H13ClO2/c1-14-11-6-5-10(12)8-9(11)4-2-3-7-13/h5-8H,2-4H2,1H3 |
Clé InChI |
KSLOHEZFVGCMDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



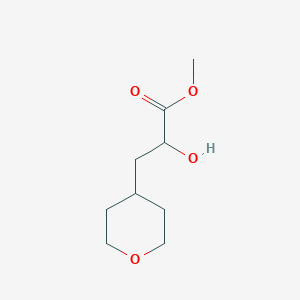


![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)
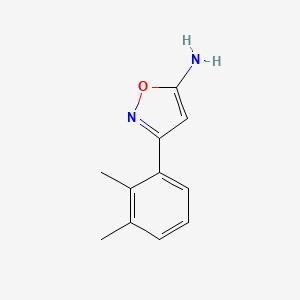
![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)

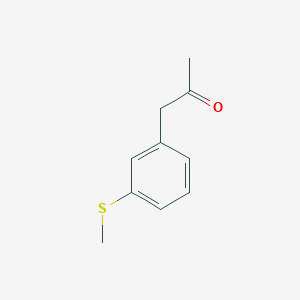

![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
